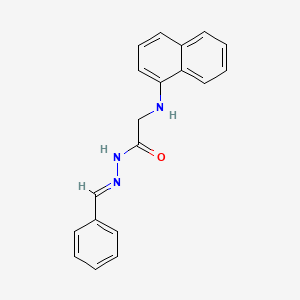![molecular formula C21H19N3O4 B11541371 4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B11541371.png)
4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate is an organic compound characterized by its complex structure, which includes a furan ring, a hydrazone linkage, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate typically involves multiple steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 4-methylphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated using acetic anhydride or a similar reagent to introduce the acetyl group.
Esterification: The final step involves the esterification of the furan-2-carboxylic acid with the acylated hydrazone intermediate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in cancer and infectious diseases.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The hydrazone linkage and aromatic rings are key structural features that facilitate binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(2-{[(4-chlorophenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate: Similar structure but with a chlorine substituent, which may alter its reactivity and biological activity.
4-[(E)-(2-{[(4-nitrophenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate: Contains a nitro group, which can significantly impact its electronic properties and reactivity.
Uniqueness
The uniqueness of 4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, hydrazone linkage, and carboxylate ester group allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C21H19N3O4/c1-15-4-8-17(9-5-15)22-14-20(25)24-23-13-16-6-10-18(11-7-16)28-21(26)19-3-2-12-27-19/h2-13,22H,14H2,1H3,(H,24,25)/b23-13+ |
InChI Key |
VUKXBMBHHHCPNV-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate](/img/structure/B11541294.png)

![1-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane](/img/structure/B11541298.png)
![N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11541314.png)
![(3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide](/img/structure/B11541322.png)
![N'-[(E)-{4-[(4-Fluorophenyl)methoxy]phenyl}methylidene]-2-hydroxybenzohydrazide](/img/structure/B11541330.png)
![N'-[(1E)-butylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide](/img/structure/B11541343.png)
![N'-[(2-nitrophenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11541361.png)
![N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11541364.png)
![2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11541365.png)
![(5Z,5'Z)-2,2'-piperazine-1,4-diylbis[5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B11541372.png)
![2-methoxy-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenyl acetate](/img/structure/B11541377.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol](/img/structure/B11541378.png)
![2-bromo-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11541379.png)
